molecular formula C13H13N3O2 B1141534 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid CAS No. 1338247-29-2

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Cat. No.: B1141534
CAS No.: 1338247-29-2
M. Wt: 243.26122
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Description

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to an indazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 3-(pyridin-2-yl)imidazo[1,2-a]pyridine share structural similarities.

    Indazole Derivatives: Compounds such as 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and 3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole.

Uniqueness

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is unique due to its specific combination of a pyridine ring and an indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

1338247-29-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26122

Synonyms

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Origin of Product

United States

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